molecular formula C19H22N4O2S B5856206 3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5856206
M. Wt: 370.5 g/mol
InChI Key: CMLXZGNWLHNQIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves multistep chemical reactions, starting from simpler purine scaffolds and introducing various substituents to achieve the desired structural complexity. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which share a similar purine base with the compound , involves intramolecular alkylation of precursors followed by reactions with orthocarboxylates and mesyl chloride to introduce specific substituents (Šimo et al., 1998).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine base, a bicyclic structure composed of pyrimidine and imidazole rings. Structural analysis often involves techniques such as NMR, MS, and IR spectroscopy to elucidate the positions and nature of substituents on the purine scaffold. The specific configuration of substituents significantly impacts the molecule's chemical behavior and interactions with biological targets.

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the nature of substituents and reaction conditions. For instance, the alkylation of cyanopyridine thiones with chloromethyl xanthene derivatives leads to the formation of complex purine derivatives under specific conditions (Dotsenko et al., 2012). These reactions are crucial for introducing functional groups that define the compound's chemical properties and biological activity.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of substituents and the overall molecular geometry. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development, where solubility and stability are critical factors.

Chemical Properties Analysis

The chemical properties of purine derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the electronic structure of the purine base and the attached substituents. For example, the ionization and methylation reactions of purine-6,8-diones reveal insights into their reactivity patterns, which are crucial for understanding their interactions in biological systems (Rahat et al., 1974).

properties

IUPAC Name

3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13(2)12-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,1,7,10-12H2,2-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXZGNWLHNQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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